4-Bromo-1-methyl-5-phenyl-1H-pyrazole

描述

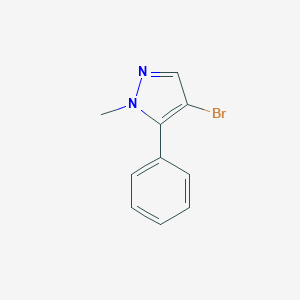

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .

科学研究应用

4-Bromo-1-methyl-5-phenyl-1H-pyrazole has several scientific research applications:

作用机制

The mechanism of action of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound may also interact with calcium uptake pathways, influencing cellular signaling and function .

相似化合物的比较

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.

4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar but with a different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .

生物活性

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. The unique substitution pattern of this compound, particularly the presence of a bromine atom at the 4-position and a phenyl group at the 5-position, suggests enhanced reactivity and biological potential. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 226.08 g/mol. Its structure can be represented as follows:

Research indicates that pyrazole derivatives like this compound interact with various biological targets. These compounds often exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The mode of action typically involves binding to the active site of these enzymes, which can lead to anti-inflammatory effects.

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.02 | 0.04 | 2.00 |

| Compound B | 0.03 | 0.05 | 1.67 |

| 4-Bromo-1-methyl-5-phenyl | 0.01 | 0.03 | 3.00 |

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, derivatives with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a new series of pyrazole derivatives, including this compound, and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related pyrazoles on acetylcholinesterase activity in brain tissues. The findings suggested that certain derivatives could influence oxidative stress markers and cholinergic signaling pathways, raising concerns about their neurotoxic potential .

Pharmacokinetics

The pharmacokinetic profile of pyrazoles suggests high gastrointestinal absorption and blood-brain barrier permeability, making them suitable candidates for therapeutic applications in treating inflammation and possibly neurodegenerative diseases .

属性

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。